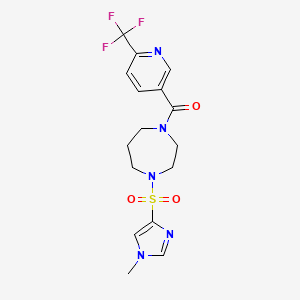
5-bromo-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)furan-2-carboxamide is a synthetic compound with a diverse array of applications in various scientific fields. This molecule combines a bromine-substituted furan ring, a methylated nitrogen atom, and a pyridazinyl-phenyl ether linkage, offering a unique structure that contributes to its broad chemical and biological reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of the core furan ring structure. Initial bromination of furan is achieved using bromine or N-bromosuccinimide under controlled conditions. The subsequent carboxamidation involves the introduction of an amide group through a reaction with methylamine. The final step involves the formation of the pyridazinyl-phenyl ether linkage using a palladium-catalyzed coupling reaction.
Industrial Production Methods
On an industrial scale, the synthesis might be streamlined by optimizing reaction conditions, using high-purity reagents, and implementing scalable catalytic processes. Continuous flow reactors may be employed to enhance reaction efficiency, yield, and product purity.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: : The bromine atom on the furan ring can be substituted by other nucleophiles, such as amines, thiols, or alkoxides, under specific conditions.
Oxidation and Reduction Reactions: : The furan ring and the pyridazinyl moiety can undergo oxidation or reduction, altering the compound’s electronic properties and reactivity.
Hydrolysis: : The carboxamide group can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding carboxylic acids and amines.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium amide or potassium thiolate under an inert atmosphere.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic (hydrochloric acid) or basic (sodium hydroxide) aqueous solutions.
Major Products Formed
The products vary based on the reaction type, including substituted furans, oxidized or reduced pyridazines, and hydrolyzed amide derivatives.
Scientific Research Applications
5-bromo-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)furan-2-carboxamide has significant utility in:
Chemistry: : It serves as a versatile intermediate in the synthesis of more complex molecules, facilitating the study of reaction mechanisms and synthetic methodologies.
Biology: : The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids, potentially leading to insights into biochemical pathways.
Medicine: : It may be explored for its therapeutic potential, including its activity against certain diseases or conditions, given its ability to interact with specific molecular targets.
Industry: : The compound could be employed in the development of novel materials, such as polymers or advanced composites, benefiting from its distinctive chemical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects is largely dependent on its interaction with molecular targets. For instance, in a biological context, it might bind to enzyme active sites, modulating their activity. The presence of the bromine atom and the carboxamide group could enhance binding affinity and selectivity for particular enzymes or receptors, affecting signal transduction pathways or metabolic processes.
Comparison with Similar Compounds
Unique Features
The bromine substitution on the furan ring enhances its reactivity compared to unsubstituted furans.
The pyridazinyl-phenyl ether linkage provides additional sites for interaction with biological targets, unlike simpler phenyl-ether compounds.
Similar Compounds
5-bromo-2-furancarboxylic acid: : Lacks the N-methyl and pyridazinyl-phenyl groups, reducing its overall complexity and reactivity.
N-methyl-N-(4-hydroxyphenyl)furan-2-carboxamide: : Similar core structure but without the bromine and pyridazinyl modifications.
6-methyl-N-phenylpyridazin-3-yl ether: : Shares the pyridazinyl-phenyl ether linkage but lacks the furan and carboxamide functionalities.
This article should give you a comprehensive understanding of 5-bromo-N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)furan-2-carboxamide and its significance in various scientific disciplines.
Properties
IUPAC Name |
5-bromo-N-methyl-N-[4-(6-methylpyridazin-3-yl)oxyphenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O3/c1-11-3-10-16(20-19-11)23-13-6-4-12(5-7-13)21(2)17(22)14-8-9-15(18)24-14/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQWOIZNPDXQWRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=C(C=C2)N(C)C(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N1-(2-(1H-indol-3-yl)ethyl)-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2879573.png)
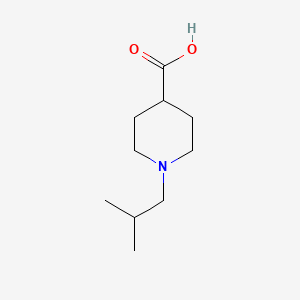
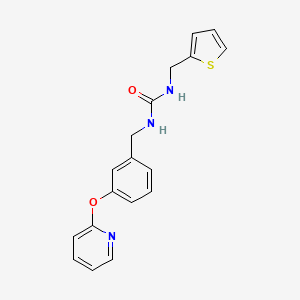
![methyl (Z)-3-[(4-chloro-1-naphthyl)amino]-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-propenoate](/img/structure/B2879576.png)
![2-(6-(tert-butylsulfonyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(4-chlorophenyl)acetamide](/img/structure/B2879579.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl)thio)acetamide](/img/structure/B2879580.png)
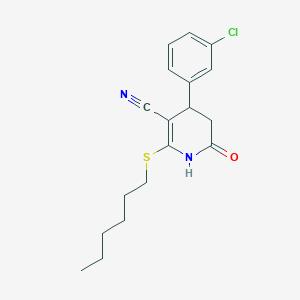
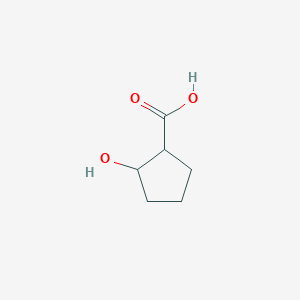
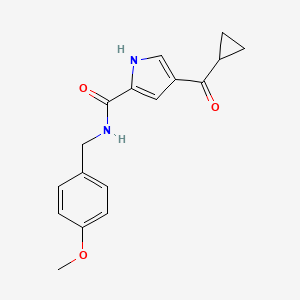
![2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2879586.png)
![3,3-diphenyl-1-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}propan-1-one](/img/structure/B2879589.png)
![1-[4-[[2-Oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]phenyl]-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B2879591.png)
![2-(4-methoxybenzamido)-N-(4-methoxyphenethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2879593.png)
